Isooctylsilsesquioxane
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Overview
Description
Isooctylsilsesquioxane is a type of silsesquioxane, which is an organosilicon compound with the general formula ((RSiO_{3/2})_n). In this case, the “R” group is an isooctyl group. Silsesquioxanes are known for their cage-like or polymeric structures with silicon-oxygen-silicon (Si-O-Si) linkages and tetrahedral silicon vertices . These compounds are colorless solids and are notable for their rigidity and thermal stability due to their inorganic silicate core and organic exterior .
Preparation Methods
Isooctylsilsesquioxane can be synthesized through the hydrolysis and condensation of organotrichlorosilanes. The general reaction involves the hydrolysis of isooctyltrichlorosilane followed by condensation to form the silsesquioxane structure . The reaction can be represented as: [ 8 , \text{IsooctylSiCl}_3 + 12 , \text{H}2\text{O} \rightarrow (\text{IsooctylSiO}{3/2})_8 + 24 , \text{HCl} ]
Industrial production methods often involve sol-gel processes, where the hydrolysis and condensation reactions are controlled to produce the desired silsesquioxane structure . The reaction conditions, such as pH and temperature, play a crucial role in determining the final product’s structure and properties .
Chemical Reactions Analysis
Isooctylsilsesquioxane can undergo various chemical reactions, including:
Oxidation: The Si-H bonds in silsesquioxanes can be oxidized to form silanols (Si-OH) or siloxanes (Si-O-Si).
Hydrosilylation: The Si-H bonds can react with alkenes or alkynes in the presence of a catalyst to form Si-C bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and catalysts like platinum or rhodium for hydrosilylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isooctylsilsesquioxane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which isooctylsilsesquioxane exerts its effects depends on its application. In drug delivery, for example, the compound can encapsulate therapeutic agents within its cage-like structure, protecting them from degradation and allowing for controlled release . The molecular targets and pathways involved vary depending on the specific functionalization of the silsesquioxane and its intended use .
Comparison with Similar Compounds
Isooctylsilsesquioxane can be compared with other silsesquioxanes, such as:
Octa(hydrido)silsesquioxane: Contains Si-H bonds that can be further functionalized.
Octa(vinyl)silsesquioxane: Contains vinyl groups that can undergo polymerization reactions.
Octa(phenyl)silsesquioxane: Contains phenyl groups that provide unique electronic properties.
This compound is unique due to its isooctyl groups, which provide hydrophobicity and flexibility, making it suitable for applications requiring these properties .
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octaoctyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H136O12Si8/c1-9-17-25-33-41-49-57-77-65-78(58-50-42-34-26-18-10-2)68-81(61-53-45-37-29-21-13-5)70-79(66-77,59-51-43-35-27-19-11-3)72-83(63-55-47-39-31-23-15-7)73-80(67-77,60-52-44-36-28-20-12-4)71-82(69-78,62-54-46-38-30-22-14-6)75-84(74-81,76-83)64-56-48-40-32-24-16-8/h9-64H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSGMZKFUQQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H136O12Si8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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